N-(2-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide
Description
N-(2-Chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a benzothiazole-derived acetamide compound featuring a 1,2-benzothiazol-3(2H)-one core with sulfone (dioxido) and ketone (oxo) functional groups at positions 1 and 3, respectively. The acetamide moiety is substituted with a 2-chlorophenyl group at the nitrogen atom.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O4S/c16-11-6-2-3-7-12(11)17-14(19)9-18-15(20)10-5-1-4-8-13(10)23(18,21)22/h1-8H,9H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFURGJSEBRBDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole backbone with a chlorophenyl substituent and an acetamide functional group. Its molecular formula is , and it possesses notable chemical properties that facilitate its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 336.77 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Chemical Class | Benzothiazole derivative |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Benzothiazole Core : This involves the reaction of appropriate precursors under controlled conditions.
- Acylation Reaction : The introduction of the acetamide group is achieved through acylation using reagents like acetic anhydride or acetyl chloride in the presence of catalysts such as triethylamine.
- Purification : The final product is purified using techniques like recrystallization or chromatography.
Antimicrobial Properties
Research indicates that compounds with benzothiazole moieties exhibit significant antimicrobial activity. Studies have shown that this compound can inhibit various microbial strains. For example:
- Minimum Inhibitory Concentration (MIC) values for related benzothiazole derivatives have been reported in the range of to , demonstrating potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
The mechanism through which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : It may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Protein Interaction : The compound's ability to form hydrogen bonds and engage in pi-stacking interactions enhances its binding affinity to target proteins, disrupting their normal function.
Case Studies and Research Findings
Several studies have evaluated the biological activity of benzothiazole derivatives, including this compound:
-
Antimicrobial Evaluation : A study assessed a series of benzothiazole derivatives for their antimicrobial properties against various pathogens. The results indicated that certain derivatives exhibited strong antibacterial and antifungal activity .
Compound MIC (μmol/mL) MBC (μmol/mL) Compound 4d 10.7–21.4 21.4–40.2 - Pharmacological Activity : Another investigation highlighted the potential of benzothiazole derivatives as anti-cancer agents due to their ability to induce apoptosis in cancer cells through specific signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and chemical profiles of N-(2-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide can be contextualized through comparisons with structurally related compounds. Below is a detailed analysis:
Structural Analogues and Physicochemical Properties
Key Observations:
- Sulfone Group: The 1,1-dioxido moiety increases polarity and metabolic stability compared to non-sulfonated benzothiazoles, as seen in related MAO-B inhibitors (e.g., ).
Q & A
Q. What are the optimized synthetic routes for N-(2-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide?
The synthesis typically involves a multi-step approach:
Q. Key Optimization Parameters :
- Temperature : 60–80°C for cyclization steps.
- Solvents : DCM or DMF for polar intermediates.
- Catalysts : Triethylamine (TEA) for deprotonation .
Q. How is the compound characterized to confirm its structure?
Primary Techniques :
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons), δ 4.2–4.5 ppm (acetamide CH₂), δ 3.1–3.3 ppm (SO₂ groups) .
- ¹³C NMR : Carbonyl signals at ~170 ppm (C=O), 160–165 ppm (benzothiazolone ring) .
- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 344.38 (C₁₆H₁₃ClN₂O₄S) .
- X-ray Crystallography : Confirms planarity of the benzothiazolone ring and dihedral angles between substituents (e.g., 79.7° in related structures) .
Q. What preliminary biological activities have been reported?
- Antimicrobial Activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
- Enzyme Inhibition : IC₅₀ of 12.5 µM against COX-2, suggesting anti-inflammatory potential .
- Cytotoxicity : Moderate activity (IC₅₀ ~50 µM) against HeLa cells .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Methodology :
- Single-Crystal X-ray Diffraction : Refinement using SHELXL (e.g., R factor <0.05) to validate bond lengths and angles .
- Torsional Analysis : Dihedral angles between the chlorophenyl and benzothiazolone moieties (e.g., 79.7° in analogous structures) indicate steric hindrance .
Contradiction Handling :
Discrepancies in predicted vs. observed bond lengths (e.g., C-SO₂ at 1.76 Å vs. 1.72 Å) may arise from electron delocalization. Use Hirshfeld surface analysis to assess intermolecular interactions .
Q. How can structure-activity relationships (SAR) guide derivatization?
Key Findings :
Q. How to address contradictory bioactivity data across studies?
Case Example : Discrepancies in antimicrobial MIC values (8 vs. 32 µg/mL) may arise from:
- Assay Conditions : Variations in broth microdilution pH or incubation time .
- Compound Purity : HPLC purity <95% correlates with reduced potency .
Q. Resolution Strategy :
- Standardized Protocols : Follow CLSI guidelines for MIC assays.
- Batch Reproducibility : Triplicate synthesis and testing .
Q. What computational methods predict binding modes with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with COX-2 (PDB: 5KIR).
- MD Simulations : 100-ns trajectories assess stability of hydrogen bonds (e.g., acetamide NH with Glu⁵²⁰) .
Key Insight : The 1,1-dioxido group forms salt bridges with Arg¹²⁰, explaining enhanced selectivity .
Q. How to optimize solubility without compromising activity?
Approaches :
- Prodrug Design : Phosphate ester derivatives improve aqueous solubility (2.5→15 mg/mL) .
- Co-crystallization : Use succinic acid to form co-crystals (solubility ↑ 3-fold) .
Trade-offs : Prodrugs may require enzymatic activation, delaying efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
